molecular formula C4H5NO B6148176 N-(prop-2-yn-1-yl)formamide CAS No. 14502-66-0

N-(prop-2-yn-1-yl)formamide

Cat. No. B6148176
CAS RN: 14502-66-0
M. Wt: 83.1
InChI Key:
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Description

N-(Prop-2-yn-1-yl)formamide, also known as propargyl formamide, is a versatile organic compound used in a variety of applications. It is a colorless liquid with a pungent odor and a boiling point of 140°C. It is used in a wide range of scientific research applications, including drug synthesis, biochemistry, and chemical synthesis.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)formamide is not completely understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophilic molecules to form new molecules. This reaction is thought to be catalyzed by the presence of a base, such as sodium hydroxide. The reaction is believed to involve the formation of a carbon-carbon bond between the two molecules, resulting in the formation of a new compound.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent inhibitor of the enzyme cytochrome P450 2B6, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to have antimicrobial activity against certain bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

N-(Prop-2-yn-1-yl)formamide has several advantages for use in laboratory experiments. It is relatively inexpensive and has a high boiling point, making it ideal for use in reactions that require high temperatures. In addition, it is a versatile compound, with a wide range of applications in organic synthesis and chemical synthesis. However, it is also highly volatile and has a strong odor, making it difficult to work with in confined spaces.

Future Directions

N-(Prop-2-yn-1-yl)formamide has potential for use in a variety of future applications. It could be used in the synthesis of new pharmaceuticals and other compounds, as well as in the synthesis of polymers with biocompatible properties. In addition, it could be used in the development of new catalysts for organic reactions, and in the development of new methods for the synthesis of heterocyclic compounds. Finally, it could be used in the development of new antimicrobial agents, as well as in the development of new methods for the inhibition of cytochrome P450 2B6.

Synthesis Methods

N-(Prop-2-yn-1-yl)formamide can be synthesized via a variety of methods. The most common method is the reaction of 2-propynyl bromide with formamide in the presence of a base, such as sodium hydroxide. This reaction produces this compound and hydrobromic acid as by-products. Other methods of synthesis include the reaction of formic acid and ethynyl bromide, the reaction of ethynyl alcohol and formamide, and the reaction of ethynyl chloride and formic acid.

Scientific Research Applications

N-(Prop-2-yn-1-yl)formamide has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in various reactions, and as a precursor for the synthesis of pharmaceuticals and other compounds. It is also used in the synthesis of polymers and in the polymerization of unsaturated compounds. In addition, it is used in the synthesis of heterocyclic compounds, such as pyridines and quinolines, and in the synthesis of polymers with biocompatible properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(prop-2-yn-1-yl)formamide involves the reaction of propargylamine with formic acid.", "Starting Materials": [ "Propargylamine", "Formic acid" ], "Reaction": [ "Add propargylamine to a round-bottom flask", "Add formic acid dropwise to the flask while stirring", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold water and dry it under vacuum", "The resulting product is N-(prop-2-yn-1-yl)formamide" ] }

CAS RN

14502-66-0

Molecular Formula

C4H5NO

Molecular Weight

83.1

Purity

95

Origin of Product

United States

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